molecular formula C21H32O3 B1325954 Ethyl 8-oxo-8-(4-pentylphenyl)octanoate CAS No. 898757-27-2

Ethyl 8-oxo-8-(4-pentylphenyl)octanoate

Cat. No. B1325954
M. Wt: 332.5 g/mol
InChI Key: CIRRQKWCBLXQPR-UHFFFAOYSA-N
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Description

Ethyl 8-oxo-8-(4-pentylphenyl)octanoate, commonly known as EPP, is an ester with a chemical formula C21H28O3. It has a CAS number of 898757-27-2 .


Molecular Structure Analysis

Ethyl 8-oxo-8-(4-n-pentylphenyl)octanoate contains a total of 56 bonds; 24 non-H bonds, 8 multiple bonds, 14 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, and 1 aromatic ketone .


Physical And Chemical Properties Analysis

The molecular formula of Ethyl 8-oxo-8-(4-pentylphenyl)octanoate is C21H32O3. It has an average mass of 348.476 Da and a monoisotopic mass of 348.230072 Da .

Scientific Research Applications

Bio-Lubricant Base Stocks

Ethyl 8-oxo-8-(4-pentylphenyl)octanoate, synthesized from oleic acid, has promising applications as a bio-lubricant base stock. In a study, novel compounds including ethyl 8-oxo-8-(4-pentylphenyl)octanoate were synthesized and assessed for bio-lubricant properties like density, total acid number, total base number, and iodine value. The findings showed that these compounds, especially ethyl 8-oxo-8-(4-pentylphenyl)octanoate, have properties close to standard commercial lubricants, highlighting their potential in bio-lubricant applications (Wahyuningsih & Kurniawan, 2020).

Molecular Structure and Reaction Mechanisms

Ethyl 8-oxo-8-(4-pentylphenyl)octanoate is also significant in the study of molecular structures and reaction mechanisms. For instance, research involving the synthesis of different compounds, including ethyl 4-oxo-8-(prop-2-ynyl)-8-aza-bicyclo(3.2.1)octa-2,6-diene-6-carboxylate, employed spectral data and DFT quantum chemical calculations. These studies provide insights into the regioselectivity and mechanisms of cycloaddition reactions, which are crucial for understanding the behavior of complex organic compounds like ethyl 8-oxo-8-(4-pentylphenyl)octanoate (Aboelnaga, Hagar, & Soliman, 2016).

Thermal Alteration in Fatty Acids

Research on the thermal alteration of cyclic fatty acids, like the study of methyl 8-[2-(cis-pent-2′-enyl)-3-oxo-cis-cyclopent-4-enyl] octanoate, is relevant to understanding the behavior of similar compounds, including ethyl 8-oxo-8-(4-pentylphenyl)octanoate. Such studies investigate the configurations and transformations of these compounds under different conditions, providing valuable insights into their stability and reactivity (Vick, Zimmerman, & Weisleder, 1979).

Synthesis and Properties

The synthesis and properties of ethyl 8-oxo-8-(4-pentylphenyl)octanoate and related compounds are of considerable interest. Studies explore various synthetic pathways and the resulting properties of these compounds. For example, research on the synthesis of enantiomerically pure compounds via different chemical reactions provides a framework for understanding the synthesis and potential applications of ethyl 8-oxo-8-(4-pentylphenyl)octanoate (Fadnavis, Radhika, & Devi, 2006).

properties

IUPAC Name

ethyl 8-oxo-8-(4-pentylphenyl)octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O3/c1-3-5-8-11-18-14-16-19(17-15-18)20(22)12-9-6-7-10-13-21(23)24-4-2/h14-17H,3-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIRRQKWCBLXQPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)CCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645772
Record name Ethyl 8-oxo-8-(4-pentylphenyl)octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-oxo-8-(4-pentylphenyl)octanoate

CAS RN

898757-27-2
Record name Ethyl 8-oxo-8-(4-pentylphenyl)octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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